Comparative Binding Affinity and Selectivity for Cloned Human NK Receptors
The NK2 antagonist ibodutant (MEN15596) demonstrates subnanomolar affinity (pKi 10.1) at the human recombinant NK2 receptor, with >10,000-fold selectivity over NK1 (pKi 6.1) and >5,000-fold selectivity over NK3 (pKi 6.4) receptors [1]. In contrast, the pan-NK antagonist ZD6021 exhibits potent but balanced dual NK1/NK2 antagonism, which is a different pharmacological profile [2]. This high degree of selectivity for the NK2 receptor minimizes off-target functional activity in complex biological systems where NK1 and NK3 receptors are co-expressed.
| Evidence Dimension | Recombinant Human Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 10.1 (NK2), 6.1 (NK1), 6.4 (NK3) |
| Comparator Or Baseline | ZD6021: a dual NK1/NK2 antagonist profile; Ibodutant: highly selective NK2 |
| Quantified Difference | Ibodutant exhibits >10,000-fold selectivity for NK2 over NK1, and >5,000-fold over NK3. |
| Conditions | Radioligand binding assays at cloned human NK1, NK2, and NK3 receptors expressed in CHO cells. |
Why This Matters
For experiments requiring dissection of NK2-specific signaling without confounding NK1 or NK3 activation, ibodutant provides a clean pharmacological tool, whereas a dual antagonist like ZD6021 is unsuitable for this purpose.
- [1] Cialdai C, et al. MEN15596, a novel nonpeptide tachykinin NK2 receptor antagonist. Eur J Pharmacol. 2006;549(1-3):140-8. doi:10.1016/j.ejphar.2006.08.012 View Source
- [2] Albert JS, et al. Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK1/NK2 receptor antagonist activity. J Med Chem. 2002;45(18):3972-83. doi:10.1021/jm020094i View Source
